6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
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Overview
Description
6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, commonly known as 6-BDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of naphthyridines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 6-BDT is not fully understood, but it is believed to work through multiple pathways. One of the proposed mechanisms is the inhibition of DNA synthesis, which can lead to the suppression of tumor growth. Another proposed mechanism is the inhibition of viral replication, which can prevent the spread of viral infections. Additionally, 6-BDT has been found to modulate the activity of various enzymes and receptors, which can contribute to its therapeutic effects.
Biochemical and Physiological Effects:
6-BDT has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the suppression of tumor growth. In addition, 6-BDT has been found to inhibit the activity of various enzymes and receptors, such as tyrosine kinases and histone deacetylases, which can contribute to its therapeutic effects. Furthermore, 6-BDT has been found to modulate the immune system, leading to an increase in the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-BDT in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. In addition, 6-BDT is relatively easy to synthesize and purify, which can facilitate its use in lab experiments. However, one of the limitations of using 6-BDT is its potential toxicity, which can limit its use in vivo. Furthermore, the mechanism of action of 6-BDT is not fully understood, which can make it difficult to optimize its therapeutic effects.
Future Directions
There are several future directions for research on 6-BDT. One of the areas of focus is the optimization of its therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of 6-BDT, which can lead to the development of more effective therapies. Furthermore, the potential toxicity of 6-BDT needs to be further investigated, particularly in vivo, to ensure its safety for human use. Finally, the synthesis and purification techniques for 6-BDT can be improved to increase its yield and purity.
Synthesis Methods
The synthesis of 6-BDT involves the reaction of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline with benzylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, deprotonation, and alkylation, to yield 6-BDT. The purity and yield of 6-BDT can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
6-BDT has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent anticancer, antiviral, and antifungal activities. In addition, 6-BDT has been shown to have a positive effect on the immune system, making it a potential candidate for immunomodulatory therapy. Furthermore, 6-BDT has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-benzyl-8,8-dimethyl-5,7-dihydro-1,6-naphthyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-17(2)12-20(10-13-6-4-3-5-7-13)11-14-8-15(18)9-19-16(14)17/h3-9H,10-12,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRYDUARLOUZPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745145 |
Source
|
Record name | 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1356087-44-9 |
Source
|
Record name | 1,6-Naphthyridin-3-amine, 5,6,7,8-tetrahydro-8,8-dimethyl-6-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356087-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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